Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.0]hept-6-ene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-8(10)7-4-5-2-1-3-6(5)7/h4-6H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLKYZFCYGALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Bicyclo 3.2.0 Hept 6 Ene 6 Carboxylic Acid and Its Core Skeleton
Primary Synthetic Routes to the Bicyclo[3.2.0]hept-6-ene System
The construction of the bicyclo[3.2.0]heptane core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substituent patterns.
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a classic method for the synthesis of bicyclic systems. A well-known example is the reaction between cyclopentadiene and maleic anhydride. This [4+2] cycloaddition reaction is highly exothermic and proceeds readily to form the cis-norbornene-5,6-endo-dicarboxylic anhydride. nih.govscispace.com Subsequent hydrolysis of the anhydride yields the corresponding dicarboxylic acid. It is important to note that this specific reaction leads to the bicyclo[2.2.1]heptene skeleton, an isomer of the target bicyclo[3.2.0]heptene system.
To perform this reaction, dicyclopentadiene is thermally cracked to produce cyclopentadiene, which is then reacted with maleic anhydride in a solvent like ethyl acetate. alfa-chemistry.commiracosta.edu The reaction is typically cooled initially and then gently heated to ensure complete dissolution and reaction. alfa-chemistry.commiracosta.edu The endo product is favored under kinetic control. scribd.com
| Reactants | Product | Key Features |
| Cyclopentadiene | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Forms a bicyclo[2.2.1]heptene system |
| Maleic Anhydride | Highly exothermic and stereoselective for the endo isomer |
Photochemical [2+2] Cycloaddition Approaches
Photochemical [2+2] cycloadditions are a direct and efficient method for the construction of four-membered rings, making them highly suitable for the synthesis of the bicyclo[3.2.0]heptane core. This approach typically involves the irradiation of a cyclopentenone and an alkene. scispace.comresearchgate.net
The reaction can proceed in an intermolecular fashion, providing a mixture of head-to-head and head-to-tail regioisomers, as well as exo and endo diastereomers. scispace.comresearchgate.net The regioselectivity and stereoselectivity of these reactions can be influenced by factors such as the solvent and the concentration of the reactants. scispace.com For instance, the photocycloaddition of 2-cyclopentenone to (ω-1)-alken-1-ols shows solvent-dependent regioselectivity. scispace.com
Intramolecular [2+2] photocycloadditions, where the cyclopentenone and alkene moieties are tethered, often exhibit higher stereoselectivity, leading to a single, stereochemically pure product. researchgate.net Copper(I) catalysis can also be employed in intramolecular [2+2] photocycloadditions of 1,6-dienes to yield bicyclo[3.2.0]heptanes. acs.org
| Reactants | Reaction Type | Products | Key Features |
| 2-Cyclopentenone and Alkenes | Intermolecular [2+2] Photocycloaddition | Mixture of regio- and stereoisomers | Yields and selectivity can be moderate |
| Tethered Cyclopentenone-Alkenes | Intramolecular [2+2] Photocycloaddition | Single stereoisomer | High stereoselectivity |
| 1,6-Dienes | Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition | Bicyclo[3.2.0]heptanes | Efficient for specific substrates |
Bicyclization Reactions of Acyclic Precursors
The construction of the bicyclo[3.2.0]heptane skeleton can also be achieved through the cyclization of suitably functionalized acyclic precursors. A notable example is the bicyclization of 3-hydroxy-6-alkenoic acids to afford bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.orgtaltech.eeresearchgate.netresearchgate.netnih.gov This process involves the generation of an α,β-unsaturated ketene intermediate, which then undergoes an intramolecular [2+2] cyclization. orgsyn.orgresearchgate.net
The reaction is typically carried out by treating the 3-hydroxy-6-alkenoic acid with acetic anhydride and potassium acetate. orgsyn.orgresearchgate.net This method is quite general and allows for the preparation of various substituted bicyclo[3.2.0]hept-3-en-6-ones in good yields. orgsyn.orgresearchgate.net The reaction generally shows high selectivity for the thermodynamically more stable endo-ene isomer. orgsyn.org
| Precursor | Reagents | Product | Yield |
| 3,6-Dimethyl-3-hydroxy-6-heptenoic acid | Acetic anhydride, Potassium acetate | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 76-81% |
| 5-Benzyloxymethyl-3-hydroxy-6-heptenoic acid | Acetic anhydride, Potassium acetate | Substituted bicyclo[3.2.0]hept-3-en-6-one | 93% |
Intramolecular Cycloaddition of Ketenes and Keteniminium Salts
The intramolecular [2+2] cycloaddition of ketenes is a powerful strategy for the synthesis of bicyclo[3.2.0]heptanones. In one variation, intramolecular thermal [2+2] cycloadditions between ketenes and allenes have been reported to produce 7-methylidinebicyclo[3.2.0]heptanones. nih.gov The regioselectivity of this cycloaddition is dependent on the substitution pattern of the allene. nih.gov These reactions can afford the bicyclic products in moderate to good yields. nih.gov
Stereoselective Synthesis of Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid and its Analogs
Controlling the stereochemistry during the synthesis of the bicyclo[3.2.0]heptane framework is crucial for accessing specific isomers with desired biological activities. Chiral auxiliary-mediated approaches have proven to be effective in achieving high levels of stereocontrol.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries, such as Evans oxazolidinones, are widely used to induce stereoselectivity in a variety of chemical transformations. nih.govmdpi.comresearchgate.net In the context of bicyclo[3.2.0]heptane synthesis, these auxiliaries have been successfully employed in organophotoredox-catalyzed stereoselective anion radical [2+2] photocycloadditions. mdpi.comnih.gov
In this approach, a chiral oxazolidinone is attached to an aryl bis-enone substrate. mdpi.com The reaction is mediated by a photocatalyst, such as Eosin Y, and promoted by a Lewis acid like lithium bromide under visible light irradiation. mdpi.com This methodology allows for the synthesis of enantioenriched, highly substituted bicyclo[3.2.0]heptanes. mdpi.comnih.gov The reaction proceeds through a syn-closure pathway, leading to the formation of cis-anti diastereoisomers as the major products. nih.gov
A screening of solvents for the anion radical [2+2] photocycloaddition of a bis-enone bearing a chiral oxazolidinone auxiliary revealed that acetonitrile provides the optimal yield. mdpi.com
| Solvent | Yield of Bicyclo[3.2.0]heptanes | Diastereomeric Ratio (cis:trans) |
| Methanol (B129727) | No product | - |
| Dichloromethane | No product | - |
| DMF | 35% | - |
| THF | 45% | - |
| Acetonitrile | 76% | 60:40 |
Enzymatic and Biocatalytic Transformations
Enzymatic and biocatalytic methods offer powerful tools for the synthesis of chiral bicyclo[3.2.0]heptane derivatives, providing high stereoselectivity under mild reaction conditions. Key transformations include enzymatic bioreductions, kinetic resolutions, and Baeyer-Villiger oxidations.
Enzymatic Bioreduction: The reduction of racemic bicyclo[3.2.0]hept-2-en-6-one using whole-cell biocatalysts or isolated alcohol dehydrogenases (ADHs) is a well-established method for producing enantiomerically enriched alcohols. For instance, the fungus Mortierella ramanniana has been used for the preparative scale bioreduction of (±)-bicyclo[3.2.0]hept-2-en-6-one, yielding the corresponding (1S,5R,6S)-endo-alcohol with high enantiomeric excess (e.e.) nih.gov. Similarly, baker's yeast (Saccharomyces cerevisiae) reduces the same substrate to produce the (6S)-endo- and (6S)-exo-alcohols mdpi.com. Isolated enzymes, such as hydroxysteroid dehydrogenase (HSDH), have also been employed to reduce various substituted bicyclo[3.2.0]hept-2-en-6-ones, yielding optically pure products that are valuable chiral synthons nih.gov.
Enzymatic Resolution: Kinetic resolution using hydrolases, particularly lipases, is a highly effective strategy for separating enantiomers of bicyclo[3.2.0]heptane derivatives. This can be achieved through the enantioselective hydrolysis of a racemic ester or the enantioselective acylation of a racemic alcohol. The immobilized lipase B from Candida antarctica (CALB, often known as Novozym 435) has been successfully used to resolve racemic 3-azabicyclo[3.2.0]heptane derivatives nih.gov and oxa-/azabicyclo[3.2.0]heptanes with high efficiency (E values up to 153) acs.orgresearchgate.net. Lipases from Pseudomonas cepacia and crude porcine pancreatic lipase (PPL) have also been used to resolve sterically demanding 7,7-disubstituted bicyclo[3.2.0]hept-2-en-6-one derivatives, demonstrating the broad applicability of this approach rsc.org.
Microbial Baeyer-Villiger Reaction: The Baeyer-Villiger monooxygenase (BVMO) catalyzed oxidation of bicyclic ketones to their corresponding lactones is a valuable transformation. Microorganisms such as Acinetobacter calcoaceticus contain BVMOs that can oxidize substituted bicyclo[3.2.0]heptanones. This reaction often proceeds with high regioselectivity and enantioselectivity, yielding chiral lactones that are versatile intermediates in organic synthesis nih.gov. These lactones are precursors for various functionalized derivatives, including those containing carboxylic acid moieties.
| Transformation | Biocatalyst | Substrate | Product(s) | Stereoselectivity |
| Bioreduction | Mortierella ramanniana | (±)-Bicyclo[3.2.0]hept-2-en-6-one | (1S,5R,6S)-Bicyclo[3.2.0]hept-2-en-6-ol | 84% e.e. (ketone), 89% e.e. (alcohol) nih.gov |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic oxa-/azabicyclo[3.2.0]heptane derivatives | Enantiomerically pure alcohols and acetates | E > 100 (up to 153) acs.orgresearchgate.net |
| Kinetic Resolution | Porcine Pancreatic Lipase (PPL) | (±)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-ol exo-acetate | Enantiomerically pure alcohol and acetate | E > 300 rsc.org |
| Baeyer-Villiger Oxidation | Acinetobacter calcoaceticus | Substituted bicyclo[3.2.0]heptan-6-ones | Regioisomeric lactones | 20% to >99% e.e. |
Control of Diastereoselectivity and Enantioselectivity in Bicyclo[3.2.0]heptene Derivatives
Achieving precise control over stereochemistry is paramount in the synthesis of complex molecules. For bicyclo[3.2.0]heptene derivatives, both diastereoselectivity (the relative configuration of multiple stereocenters) and enantioselectivity (the preference for one of two enantiomers) can be controlled through various chemical and enzymatic strategies.
Diastereoselectivity Control: The intramolecular [2+2] photocycloaddition is a primary method for constructing the bicyclo[3.2.0]heptane core, and the diastereoselectivity of this reaction can be influenced by reaction conditions. In the organophotoredox-catalyzed anion radical [2+2] photocycloaddition of aryl-enones, precise control over the cis/trans diastereoselectivity can be achieved unimi.it. For example, reaction temperature plays a critical role; lower temperatures can favor the formation of the cis-isomer, while higher temperatures can lead to the trans-isomer unimi.it. Furthermore, palladium-catalyzed syntheses of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids have been shown to be highly diastereoselective, with the choice of ligand being crucial in determining the stereochemical outcome nih.govnih.gov.
Enantioselectivity Control: Enantiopure bicyclo[3.2.0]heptene derivatives are most commonly accessed through biocatalytic methods or by using chiral auxiliaries.
Enzymatic Kinetic Resolution (EKR): As detailed in the previous section, enzymes like lipases are highly effective at distinguishing between enantiomers of a racemic mixture, allowing for the separation of enantiopure alcohols and their corresponding acylated derivatives nih.govacs.orgrsc.org.
Chiral Auxiliaries: In non-enzymatic approaches, enantioselectivity can be induced by attaching a chiral auxiliary to the substrate. For instance, the stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved via an anion radical [2+2] photocycloaddition by employing chiral oxazolidinone auxiliaries bound to aryl bis-enone substrates. This strategy leads to the formation of enantioenriched, highly substituted bicyclo[3.2.0]heptanes nih.govnih.gov. The auxiliary guides the cycloaddition to favor one enantiomer, and it can be subsequently removed to yield the final product.
| Method | Strategy | Key Factor(s) | Stereochemical Control |
| Photochemical [2+2] Cycloaddition | Diastereoselective Synthesis | Reaction temperature, batch vs. flow setup | Control of cis/trans isomer ratio unimi.it |
| Pd-Catalyzed C-H Activation | Diastereoselective Synthesis | Ligand selection (e.g., MPAA vs. pyridone-amine) | Formation of all-syn arylated lactones nih.govnih.gov |
| Enzymatic Methods | Enantioselective Synthesis | Kinetic Resolution with Lipases (e.g., CALB) | Separation of enantiomers (E > 100) nih.govacs.org |
| Photochemical [2+2] Cycloaddition | Enantioselective Synthesis | Use of chiral oxazolidinone auxiliaries | Formation of enantioenriched products nih.govnih.gov |
Synthesis of Functionalized this compound Derivatives
Introduction of Carboxylic Acid Functionality Post-Cyclization
The direct introduction of a carboxylic acid group onto the pre-formed bicyclo[3.2.0]heptene skeleton, particularly at a vinylic position like C6 in the target molecule, presents a significant synthetic challenge. Most synthetic routes to bicyclic carboxylic acids incorporate the carboxyl group or a precursor (like an ester or nitrile) into the starting materials prior to the key cyclization step.
However, functionalization can be achieved from advanced bicyclic intermediates. For example, bicyclic ketones, which are common products of [2+2] cycloaddition reactions, can serve as precursors. One potential, though indirect, route involves the Baeyer-Villiger oxidation of a bicyclo[3.2.0]heptan-6-one derivative to a lactone (a cyclic ester). Subsequent hydrolysis of the lactone ring would yield a hydroxy-carboxylic acid, albeit with a different carbon framework resulting from the ring expansion.
A more direct synthetic strategy is exemplified in the preparation of related bicyclo[3.2.0]heptane carboxylic acids where a bicyclic keto ester serves as a key intermediate nuph.edu.uachemrxiv.org. In these syntheses, the ester functionality is already present on the cyclized core. The final carboxylic acid is then obtained through a standard saponification (hydrolysis) of the ester group. This approach avoids the difficulty of directly carboxylating the bicyclic ring system. For instance, the synthesis of various 1,4-disubstituted bicyclo[3.2.0]heptane carboxylic acids was achieved by cyclizing substituted cycloheptane carboxylates, followed by hydrolysis to yield the final acid products on a multigram scale chemrxiv.org.
Deoxofluorination Strategies for Fluorinated Analogs
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. For bicyclo[3.2.0]heptane derivatives, deoxofluorination provides a direct method for converting a ketone functionality into a difluoromethylene group (CF₂).
A key reagent for this transformation is diethylaminosulfur trifluoride (DAST). The gram-scale synthesis of 6,6-difluorobicyclo[3.2.0]heptane-derived building blocks, including a primary amine and a carboxylic acid, has been successfully performed via the deoxofluorination of the corresponding bicyclic keto ester with DAST nuph.edu.uaresearchgate.net. The reaction proceeds by converting the carbonyl group at the C6 position of a bicyclo[3.2.0]heptan-6-one precursor directly into a CF₂ group. Subsequent hydrolysis of the ester group in the resulting difluorinated intermediate yields the desired 6,6-difluorobicyclo[3.2.0]heptane carboxylic acid nuph.edu.ua. This strategy provides an efficient route to fluorinated analogs that are valuable for medicinal chemistry and materials science.
Optimization and Scale-up Considerations in Synthetic Methodologies
Transitioning a synthetic route from a laboratory setting to a larger, preparative scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.
For biocatalytic processes, optimization often involves moving from isolated enzymes to more robust whole-cell systems and refining fermentation conditions. A pilot-scale process for the bioreduction of bicyclo[3.2.0]hept-2-en-6-one was developed using the fungus Mortierella ramanniana. After optimizing temperature and aeration, the process was scaled up to a 5-liter fermenter, processing 25 grams of the ketone substrate with 1 kg of pre-grown fungus, achieving a 50% recovered yield of the desired chiral alcohol after 20 hours mdpi.com. For enzymatic reactions that depend on expensive cofactors like NAD(P)H, implementing an efficient cofactor recycling system is crucial for economic viability on a large scale nih.gov.
In chemical syntheses, such as the photochemical [2+2] cycloaddition, moving from batch to continuous flow processing can offer significant advantages. A study on the diastereoselective anion radical [2+2] photocycloaddition successfully scaled up the reaction by a factor of 30. This was achieved by transitioning from a small-scale batch reactor to a larger 4.3 mL fluidic coil in a flow chemistry setup. The flow process not only allowed for higher throughput but also maintained high yields (94-97%) and diastereoselectivity, demonstrating a viable path for larger-scale production unimi.it.
Chemical Reactivity and Mechanistic Investigations of Bicyclo 3.2.0 Hept 6 Ene 6 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid functional group in bicyclo[3.2.0]hept-6-ene-6-carboxylic acid is a versatile site for a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide range of derivatives, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Esterification Reactions
This compound can undergo esterification to form the corresponding esters. This reaction is typically acid-catalyzed, most commonly employing a strong acid such as sulfuric acid, and involves the reaction of the carboxylic acid with an alcohol. The general mechanism, known as Fischer esterification, proceeds via nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. Subsequent elimination of a water molecule yields the ester.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol. Another common method involves the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the direct condensation of the carboxylic acid and alcohol. While specific literature on the esterification of this compound is not abundant, the principles of esterification are well-established for related bicyclic systems. For instance, the synthesis of endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates has been successfully achieved through the esterification of the corresponding alcohol with benzoyl chloride, demonstrating the viability of such transformations within this bicyclic framework. arkat-usa.org
Table 1: Common Methods for Esterification
| Method | Reagents | Conditions |
|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Typically requires heat |
| Acyl Chloride Route | Thionyl Chloride or Oxalyl Chloride, followed by Alcohol and a Base | Generally proceeds at room temperature |
Reduction to Alcohols and Aldehydes
The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation requires the use of a strong reducing agent, as carboxylic acids are among the more difficult functional groups to reduce. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comdocbrown.infolibretexts.orgsavemyexams.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup to protonate the resulting alkoxide and liberate the alcohol. docbrown.info Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not potent enough to reduce carboxylic acids. docbrown.infosavemyexams.com
The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequently, the carboxylate is reduced to a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately further reduced to the primary alcohol. libretexts.org Due to the high reactivity of the intermediate aldehyde towards LiAlH₄, it is not possible to isolate the aldehyde under these conditions. libretexts.orgsavemyexams.com
Selective reduction to the aldehyde is challenging but can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters, typically at low temperatures to prevent over-reduction to the alcohol. libretexts.org
Table 2: Reduction of Carboxylic Acid Moiety
| Product | Reagent | Key Features |
|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent; aldehyde intermediate is not isolated. libretexts.orgsavemyexams.com |
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from this compound can be envisioned to proceed through several potential pathways, often requiring specific reaction conditions or the presence of activating functional groups. While direct thermal decarboxylation of simple carboxylic acids is difficult and requires very high temperatures, certain structural features or reagents can facilitate this process.
One common method is oxidative decarboxylation, which can be promoted by reagents such as lead tetraacetate. rsc.orgscielo.org.bo The mechanism of decarboxylation of bicyclic acids by lead tetraacetate can proceed through both carbonium ion and non-carbonium ion pathways. rsc.org The reaction involves the formation of an organolead intermediate, which can then decompose to yield products such as alkenes or acetates, with the loss of CO₂. rsc.org The specific products formed depend on the structure of the bicyclic system and the reaction conditions. For instance, the decarboxylation of vicinal dicarboxylic acids is a known method for generating carbon-carbon double bonds, particularly in strained ring systems. scielo.org.boredalyc.org
Another potential route is radical decarboxylation, such as in the Barton decarboxylation. This method involves converting the carboxylic acid to a thiohydroxamate ester, which then undergoes radical-induced decomposition to generate a carbon-centered radical and CO₂. The resulting radical can then be trapped by a hydrogen atom source to yield the corresponding hydrocarbon.
Formation of Acid Derivatives
This compound serves as a precursor for the synthesis of various acid derivatives, including acid chlorides, anhydrides, and amides. These derivatives are often more reactive than the parent carboxylic acid and are valuable intermediates in organic synthesis.
Acid Chlorides: The most common method for converting a carboxylic acid to its corresponding acid chloride is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the chloride ion. More recently, reagents like bis(trichloromethyl) carbonate (triphosgene) in the presence of a catalytic amount of DMF have been used as a milder and safer alternative. jcsp.org.pk
Acid Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the carboxylic acid with a more reactive derivative like an acyl chloride. jcsp.org.pk
Amides: Amides are typically synthesized by reacting the carboxylic acid with an amine. However, direct reaction is often slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. A more efficient approach involves first activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling reagents such as DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated intermediate then readily reacts with the amine to form the amide bond.
Reactivity of the Strained Bicyclo[3.2.0]hept-6-ene System
The bicyclo[3.2.0]hept-6-ene framework is characterized by the fusion of a cyclopentene (B43876) and a cyclobutene (B1205218) ring. This arrangement results in significant ring strain, which profoundly influences the molecule's reactivity and thermodynamic stability. ontosight.ai
Influence of Ring Strain on Reactivity and Thermodynamic Stability
The fusion of the five- and four-membered rings in the bicyclo[3.2.0]heptane system introduces considerable angle and torsional strain. The presence of the double bond in the bicyclo[3.2.0]hept-6-ene structure further contributes to this strain. Strain energy is a measure of the excess potential energy of a molecule due to its geometry being forced to deviate from the ideal bond angles, lengths, and conformations. Highly strained molecules are thermodynamically less stable and, as a consequence, are often more reactive, as chemical reactions can lead to a release of this stored energy. ontosight.airesearchgate.net
The strain energy of the bicyclo[3.2.0]hept-6-ene system has been a subject of computational studies. These studies provide quantitative insight into its thermodynamic instability. For instance, the strain energy for bicyclo[3.2.0]hept-6-ene has been calculated to be approximately 33.6-35.2 kcal/mol. swarthmore.edu Another study calculated the strain energy of the trans isomer of bicyclo[3.2.0]hept-6-ene to be even higher, at 69 kcal/mol. nih.govfigshare.com This high strain energy makes the molecule susceptible to reactions that can relieve it, such as ring-opening reactions. beilstein-journals.org
Table 3: Calculated Strain Energies of Bicyclic Systems
| Compound | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Bicyclo[3.2.0]heptane | 30.5 - 31.1 | swarthmore.edu |
| Bicyclo[3.2.0]hept-6-ene | 33.6 - 35.2 | swarthmore.edu |
| trans-Bicyclo[3.2.0]hept-6-ene | 69 | nih.govfigshare.com |
| Norbornane | 15.1 - 18.4 | swarthmore.edu |
The enhanced reactivity of the bicyclo[3.2.0]hept-6-ene system is evident in various chemical transformations. The double bond within the strained ring is a reactive site for addition reactions. ontosight.ai Furthermore, the strained sigma bonds of the cyclobutane (B1203170) portion of the molecule can also participate in reactions. For example, thermal isomerization of bicyclo[3.2.0]hept-6-ene can occur via a conrotatory ring-opening to form (E,Z)-1,3-cycloheptadiene, with a calculated activation barrier of 35 kcal/mol. acs.org The high reactivity imparted by ring strain makes bicyclic systems like this valuable intermediates in the synthesis of complex molecules, where the controlled release of strain can drive the formation of desired structures. ontosight.aitaltech.ee The conformational rigidity of the bicyclo[3.2.0]heptane system also allows for a high degree of stereochemical control in its reactions.
Cycloaddition Reactions
The photochemical [2+2] cycloaddition of enones with alkenes is a well-established method for the synthesis of bicyclo[3.2.0]heptane cores. wikipedia.orgacs.org This reaction typically proceeds through a stepwise mechanism involving discrete diradical intermediates. wikipedia.org The process begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to the more stable triplet state. wikipedia.org This triplet enone then interacts with the ground-state alkene to form an exciplex, which subsequently collapses to a triplet 1,4-diradical intermediate. wikipedia.orgillinois.edu Spin inversion to the singlet diradical is followed by ring closure to yield the cyclobutane product. wikipedia.org
Intramolecular [2+2] photocycloadditions of 1,6-dienes are also a valuable strategy for constructing the bicyclo[3.2.0]heptane skeleton. acs.orgresearchgate.net Copper(I) catalysis has been shown to be effective in promoting these reactions, often with high diastereoselectivity. acs.org The proposed mechanism involves the coordination of both alkene units to the copper center, pre-organizing the substrate for the cycloaddition reaction. acs.org
While [2+2] cycloadditions are prevalent, the participation of the bicyclo[3.2.0]hept-6-ene system in [4+2] cycloadditions is less common. However, the distortion/interaction model has been used to explain the reactivity in Diels-Alder reactions of various strained systems, providing a theoretical framework for predicting the feasibility of such reactions. nih.gov
Table 1: Examples of Cycloaddition Reactions Involving Bicyclo[3.2.0]heptane Skeletons
| Reactants | Reaction Type | Catalyst/Conditions | Product Type | Reference(s) |
| Enone and Alkene | Intermolecular [2+2] Photocycloaddition | Visible Light, Ru(bpy)₃²⁺ | Substituted Bicyclo[3.2.0]heptane | nih.gov |
| 1,6-Diene | Intramolecular [2+2] Photocycloaddition | Cu(I) triflate | Bicyclo[3.2.0]heptane | acs.org |
| Aryl Bis-enone | Anion Radical [2+2] Photocycloaddition | Eosin Y, LiBr, Visible Light | Bicyclo[3.2.0]heptane | nih.gov |
| 4-Hydroxycyclopent-2-enone and Alkene | Intermolecular [2+2] Photocycloaddition | UV light | Functionalized Bicyclo[3.2.0]heptane | researchgate.net |
Oxidation Reactions
The bicyclo[3.2.0]heptane scaffold can undergo a variety of oxidation reactions, leading to the formation of ketones, alcohols, and lactones. A particularly noteworthy transformation is the Baeyer-Villiger oxidation, which provides access to valuable lactone intermediates.
The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives has been accomplished using both chemical reagents and biocatalysts. rsc.orgarkat-usa.orgresearchgate.netpnas.orglookchem.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. The regioselectivity of this oxidation is influenced by the substitution pattern of the bicyclic ketone. In some cases, "abnormal" lactones are formed in preference to the "normal" products. pnas.org Microbial Baeyer-Villiger oxidations, for instance using Acinetobacter calcoaceticus, have been shown to proceed with high enantioselectivity, yielding chiral lactones that are valuable synthetic intermediates. nih.gov
Derivatives of bicyclo[3.2.0]heptane can also be oxidized to form other functionalities. For example, the ketone groups in bicyclo[3.2.0]heptane-2,6-dione can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Table 2: Oxidation Reactions of Bicyclo[3.2.0]heptane Derivatives
| Substrate | Reagent/Catalyst | Product Type | Key Features | Reference(s) |
| Substituted Bicyclo[3.2.0]heptanones | Acinetobacter sp. NCIB 9871, Pseudomonas sp. NCIB 9872 | γ-Lactones | Biocatalytic, varying enantioselectivity | rsc.org |
| Racemic Bicyclo[3.2.0]heptan-6-one | Zr(salen)(OPh)₂ | Abnormal and Normal Lactones | Chemocatalytic, formation of "abnormal" lactone | pnas.org |
| Spiro[bicyclo[3.2.0]heptane-2,2'- rsc.orgnih.govdioxolan]-6-one | m-CPBA | Lactone | Ring expansion | arkat-usa.org |
| Bicyclo[3.2.0]heptane-2,6-dione | KMnO₄, CrO₃ | Carboxylic Acids | Oxidation of ketones |
Reduction Reactions
The double bond and carbonyl functionalities present in derivatives of this compound are amenable to reduction. These reactions can be achieved using a variety of reagents and catalysts, including enzymatic methods.
The ketone group in bicyclo[3.2.0]hept-2-en-6-one can be stereoselectively reduced to the corresponding alcohol. rsc.org For example, the use of dehydrogenase enzymes from various fungi and yeasts, such as Baker's yeast, Curvularia lunata, and Mortierella ramanniana, can afford either the endo- or exo-alcohol with high optical purity. rsc.org Chemical reducing agents such as lithium aluminum hydride and L-Selectride have also been employed for the selective reduction of bicyclo[3.2.0]hept-6-en-3-one to the endo-alcohol. arkat-usa.org The reduction of ketone derivatives can also be accomplished with reagents like sodium borohydride and lithium aluminum hydride to yield the corresponding alcohols.
Nucleophilic and Electrophilic Substitution Reactions on the Bicyclic Scaffold
The bicyclic framework of bicyclo[3.2.0]heptane can also be functionalized through substitution reactions. While less common than cycloadditions and redox reactions, these transformations provide a means to introduce a variety of substituents onto the scaffold.
Nucleophilic substitution reactions have been reported for derivatives of the bicyclo[3.2.0]heptane system. For example, the ketone groups in bicyclo[3.2.0]heptane-2,6-dione can be targeted by nucleophiles such as Grignard reagents and organolithium compounds, leading to substituted bicyclo[3.2.0]heptane derivatives. The presence of a bromine atom on the scaffold, as in 2-bromobicyclo[4.1.0]heptane derivatives, can influence the molecule's susceptibility to nucleophilic substitution. ontosight.ai
Rearrangement Reactions
The inherent strain in the bicyclo[3.2.0]heptane ring system makes it susceptible to various rearrangement reactions, including sigmatropic shifts and ring expansions. These transformations can lead to the formation of other valuable carbocyclic frameworks.
Thermal rsc.orgnih.gov sigmatropic rearrangements have been observed in bicyclo[3.2.0]hept-2-ene systems. perlego.comresearchgate.net These rearrangements are believed to proceed through transient diradical intermediates. researchgate.net The stereochemical outcome of these shifts, whether proceeding with retention or inversion of configuration at the migrating center, is dependent on the stereochemistry of the starting material. perlego.com For instance, the thermal rearrangement of exo-6-acetoxy-7-methylbicyclo[3.2.0]hept-2-ene proceeds with predominant inversion, while the corresponding endo isomer rearranges with predominant retention. perlego.com
Ring expansion of bicyclo[3.2.0]heptane derivatives represents a viable strategy for accessing seven-membered ring systems. thieme.com The thermal rearrangement of trans-bicyclo[3.2.0]hept-6-ene can lead to the formation of (Z,Z)-1,3-cycloheptadiene. nih.gov
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound and its derivatives is crucial for controlling the outcome and designing new synthetic strategies. Key transformations, such as photocycloaddition reactions, have been the subject of detailed mechanistic investigations.
Reaction Pathway Elucidation
The mechanism of the [2+2] photocycloaddition of enones to alkenes has been elucidated through various studies, including trapping experiments. The intermediacy of a triplet 1,4-biradical is a central feature of the proposed mechanism. illinois.edu Evidence for this intermediate has been obtained by trapping it with hydrogen selenide, which prevents the formation of the cycloadduct and instead leads to reduced products corresponding to the biradical intermediates. illinois.edu In the context of photocatalytic [2+2] cycloadditions, the reaction is initiated by the formation of a radical anion intermediate upon one-electron reduction of the enone substrate. nih.govnih.gov
The distortion/interaction model, also known as the activation strain model, has proven to be a powerful tool for analyzing and understanding the activation barriers and reactivity in cycloaddition reactions. nih.govresearchgate.netnih.gov This model partitions the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants. researchgate.netnih.gov This analysis has been successfully applied to explain reactivity trends in Diels-Alder and other cycloaddition reactions. nih.gov For bimolecular reactions, the distortion energy is often the primary contributor to the activation barrier, and the transition state is reached when this strain is overcome by the stabilizing interaction energy. researchgate.netnih.gov
Influence of Reaction Conditions on Selectivity and Yield
The selectivity and yield of reactions involving the bicyclo[3.2.0]heptene framework are highly sensitive to various reaction parameters, including the nature of substituents, the choice of reagents, solvent, and temperature. Mechanistic investigations have revealed that subtle changes in these conditions can significantly alter the reaction pathway, leading to different products or affecting the efficiency of the transformation.
Influence of Substituents on Reaction Pathways
The steric and electronic properties of substituents on the bicyclo[3.2.0]heptene skeleton play a critical role in determining the outcome of chemical transformations. This is particularly evident in rearrangement reactions of related bicyclic ketones. For instance, in the ring contraction of 7-exo-chloro-7-alkylbicyclo[3.2.0]hept-2-en-6-ones to form bicyclohexane carboxylic acids, the size of the alkyl group has a profound impact on the reaction's feasibility and yield. rsc.org
An investigation into this reaction showed an increasing reluctance for the ring contraction to occur as the steric bulk of the 7-alkyl group increased. rsc.org This trend is attributed to the growing steric interaction between the alkyl group and the endo-hydrogen at the C-4 position in the necessary conformation for the reaction. rsc.org While a smaller alkyl substituent allows for a ready reaction, a bulkier group like isopropyl can completely inhibit the desired ring contraction, favoring alternative reaction pathways such as the formation of tropones. rsc.org
Table 1: Effect of 7-Alkyl Substituent on Ring Contraction of 7-exo-chloro-7-alkyl ketones
| 7-Alkyl Substituent | Primary Product | Yield of Bicyclohexane Carboxylic Acid | Byproduct(s) |
|---|---|---|---|
| Methyl | 6-exo-methylbicyclo[3.1.0]hex-2-ene-6-carboxylic acid | Good | Not specified |
| Ethyl | 6-exo-ethylbicyclo[3.1.0]hex-2-ene-6-carboxylic acid | Lower | 2-Ethyltropone |
Data sourced from studies on related bicyclo[3.2.0]heptenone derivatives. rsc.org
Influence of Reagents, Solvents, and Temperature
The choice of reagents and the solvent system are fundamental in controlling the selectivity of reactions involving bicyclic systems. Alkoxide-induced ring-opening reactions of 7-substituted bicyclo[3.2.0]heptenones demonstrate a strong dependence on the base, solvent, and temperature, which collectively influence the product distribution and yield. beilstein-journals.org
In a study on the ring opening of 7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-one, researchers systematically varied the reaction conditions to optimize the formation of the desired cyclopentene carboxylic acid ester. beilstein-journals.org The results indicated that the choice of metal alkoxide and solvent significantly affects the reaction's efficiency. beilstein-journals.org
For example, using sodium methoxide (B1231860) in methanol (B129727) at room temperature provided a moderate yield. However, changing the solvent and base combination, such as employing potassium tert-butoxide in tetrahydrofuran (THF), led to different outcomes. The temperature was also a critical factor; elevating the temperature generally influenced the reaction rate and, in some cases, the product yield. beilstein-journals.org
Below is a summary of how different reaction conditions influenced the yield of the ring-opening reaction of 7-methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-one.
Table 2: Influence of Reaction Conditions on the Yield of Alkoxide-Promoted Ring Opening
| Entry | Metal Alkoxide | Equivalents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOMe | 1.2 | Methanol | 25 | 55 |
| 2 | NaOMe | 1.2 | THF | 25 | 40 |
| 3 | NaOMe | 1.2 | THF | 65 | 45 |
| 4 | KOtBu | 1.2 | tert-Butanol | 25 | 50 |
This table is based on data from the reaction of a related bicyclo[3.2.0]heptenone derivative. beilstein-journals.org
These findings underscore the necessity of careful optimization of reaction conditions to achieve desired selectivity and yield in the chemical manipulation of this compound and its derivatives. The interplay between substrate structure, reagents, and external parameters is crucial for directing the reaction towards the intended product and minimizing competing side reactions. beilstein-journals.org
Applications in Advanced Organic Synthesis
Role as Intermediates in Natural Product Total Synthesis
The unique bicyclic framework of these compounds allows for strategic bond cleavage and functional group manipulation, providing efficient pathways to various carbocyclic and heterocyclic systems.
Bicyclo[3.2.0]heptenone structures are key intermediates in the synthesis of prostaglandins (B1171923), a class of physiologically active lipid compounds. google.com A common strategy involves the use of a bicyclo[3.2.0]hept-3-en-6-one intermediate to stereoselectively obtain substituted cyclopentane structures that form the core of prostaglandins. nih.gov For instance, 6-benzyloxymethyl-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, a derivative of the well-known Corey lactone, has been synthesized from a bicyclo[3.2.0]hept-3-en-6-one precursor. nih.gov This approach leverages the bicyclic system to control the stereochemistry of the cyclopentane ring substituents.
Furthermore, the reduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one by yeast can produce chiral alcohols, which are valuable precursors for the asymmetric synthesis of Prostaglandin E₂ and F₂α. nih.gov The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives is another critical transformation, yielding lactones that are essential intermediates for prostaglandin synthesis. arkat-usa.orgmdpi.com
The synthetic utility of bicyclo[3.2.0]heptane derivatives extends to the synthesis of jasmonoids and prostanoids. google.com Spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one, derived from a photochemical [2+2] cycloaddition, serves as a versatile intermediate. arkat-usa.org A Baeyer-Villiger oxidation of this compound yields a lactone that is a direct precursor to jasmonoid and 11-deoxy prostanoid derivatives. arkat-usa.org This highlights how the selective oxidative cleavage of the cyclobutanone ring in the bicyclic system provides a direct route to the cyclopentane-based structures of these natural products. arkat-usa.orgrsc.org
Bicyclo[3.2.0]hept-3-en-6-ones are pivotal intermediates in the stereoselective total synthesis of the insect pheromones grandisol (B1216609) and lineatin. researchgate.net Specifically, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one is a key starting material for both molecules. researchgate.netorgsyn.org The synthesis of these pheromones relies on the predictable manipulation of the bicyclic framework. acs.org The bicyclo[3.2.0]hept-2-en-7-one structure, particularly the 2,5-dimethyl derivative, also serves as a useful intermediate for preparing both grandisol and lineatin. google.com The practical preparation of these bicyclic ketones, often through the bicyclization of 3-hydroxy-6-alkenoic acids, has made these synthetic routes efficient and versatile. researchgate.netorgsyn.org
A novel approach to the antibiotic Sarkomycin A involves the microbial Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one derivatives. nih.gov This biocatalytic method utilizes the microorganism Acinetobacter calcoaceticus to oxidize substituted bicyclo[3.2.0]heptan-6-ones, producing regioisomeric lactones with high enantiomeric excess. nih.gov In a related chemical synthesis, the lactone derived from an ozonolysis pathway of a silyl enol ether of spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one provides a route to (±)-sarkomycin. arkat-usa.org
The bicyclo[3.2.0]heptane skeleton is a starting point for a wide array of complex molecular architectures beyond the specific examples above. Baeyer-Villiger oxidation of bicyclo[3.2.0]hept-3-en-6-one intermediates is an efficient method for preparing 3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-ones. researchgate.net These lactones are important starting materials for synthesizing linear condensed triquinane sesquiterpenes. orgsyn.orgresearchgate.net The reduction of bicyclo[3.2.0]hept-2-en-6-one with various fungi and yeasts has been explored to produce chiral alcohols, which are versatile intermediates for other natural products. nih.gov
Building Blocks for Pharmaceutical Intermediates and Analogs
Pharmaceutical intermediates are chemical compounds that act as the foundational building blocks for active pharmaceutical ingredients (APIs). agamero.com The rigid, three-dimensional structure of bicyclo[3.2.0]heptane derivatives makes them attractive scaffolds for medicinal chemistry. An efficient approach to synthesizing substituted 3-azabicyclo[3.2.0]heptane-derived building blocks has been developed using a [3+2] cycloaddition reaction. researchgate.net This demonstrates the utility of the bicyclic scaffold as a three-dimensional template suitable for creating libraries of compounds for drug discovery. researchgate.net The synthesis of these building blocks on a multigram scale highlights their potential for pharmaceutical development. researchgate.net
Data Tables
Table 1: Synthetic Applications of Bicyclo[3.2.0]heptane Derivatives
| Bicyclic Precursor | Synthetic Target | Reference |
|---|---|---|
| Bicyclo[3.2.0]hept-3-en-6-one | Prostaglandin Intermediates (Corey Lactone derivatives) | nih.govresearchgate.net |
| Spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one | Jasmonoids and Prostanoids | arkat-usa.org |
| 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | Grandisol and Lineatin | researchgate.netorgsyn.org |
| Substituted Bicyclo[3.2.0]heptan-6-ones | Sarkomycin A | nih.gov |
Compound Names
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid |
| Bicyclo[3.2.0]hept-2-en-6-one |
| Bicyclo[3.2.0]hept-3-en-6-one |
| Bicyclo[3.2.0]hept-2-en-7-one |
| Bicyclo[3.2.0]heptan-6-one |
| Spiro[bicyclo[3.2.0]heptane-2,2'- arkat-usa.orgnih.govdioxolan]-6-one |
| Prostaglandin E₂ |
| Prostaglandin F₂α |
| Grandisol |
| Lineatin |
| Sarkomycin A |
| 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one |
| 2,5-dimethyl-bicyclo-[3.2.0]hept-2-en-7-one |
| 6-benzyloxymethyl-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one |
| 3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one |
Precursors for Gamma-Aminobutyric Acid (GABA) Analogues
The bicyclo[3.2.0]heptane skeleton has been identified as a suitable core structure for creating conformationally restricted analogues of neurotransmitters like Gamma-Aminobutyric Acid (GABA). nih.gov By incorporating the GABA pharmacophore within this rigid bicyclic framework, it is possible to lock the molecule into a specific conformation, which can be crucial for designing molecules with selective biological activity. nih.gov
Derivatives of this compound serve as key intermediates in the synthesis of these GABA analogues. For instance, a multi-step process can be employed starting from related bicyclic compounds to introduce the necessary functional groups. A patented method describes the preparation of 2-(3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetic acid, a derivative that can be further elaborated to produce novel GABA analogues for the potential treatment of neuropathic pain and other central nervous system disorders. google.com The synthesis involves treating a tert-butyl acetate precursor with a strong acid like trifluoroacetic acid to yield the final carboxylic acid intermediate. google.com
| Starting Material | Key Transformation | Resulting Intermediate | Application |
| tert-butyl 2-(3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate | Acid-mediated deprotection | 2-(3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetic acid | Precursor for GABA Analogues |
Scaffolds for Potential Bioactive Molecules
The bicyclo[3.2.0]heptane scaffold is a recurring motif in a variety of natural products and biologically active molecules. nih.gov Its distinct three-dimensional structure is believed to enhance binding efficiency to biological targets such as proteins. nih.gov While direct examples using this compound are specific, the broader class of bicyclo[3.2.0]heptanone derivatives, which are closely related structurally, showcases the immense potential of this scaffold.
For example, bicyclo[3.2.0]heptane lactones, which can be synthesized via palladium-catalyzed C–H activation and C–C cleavage processes, are recognized as important scaffolds for bioactive molecules. nih.govrsc.org Furthermore, novel cyclobutanone analogues of β-lactam antibiotics have been synthesized using a bicyclo[3.2.0]heptan-6-one core, achieved through a key [2+2] cycloaddition reaction. researchgate.net These analogues are explored for their potential as inhibitors of β-lactamase and other serine proteases. researchgate.net The inherent strain and defined stereochemistry of the bicyclo[3.2.0] system are critical to the biological activity of the resulting molecules.
Chiral Intermediates for Asymmetric Synthesis
The stereochemical complexity of the bicyclo[3.2.0]heptane framework makes its chiral derivatives highly valuable as intermediates in asymmetric synthesis. The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, and bicyclic systems provide a robust starting point for controlling stereochemistry.
Research has demonstrated that related bicyclo[3.2.0]hept-3-en-6-ones are pivotal intermediates in the stereoselective total synthesis of important natural products, including grandisol and lineatin, which are components of insect pheromones. researchgate.net Moreover, biocatalytic methods have been successfully employed to resolve racemic mixtures of bicyclo[3.2.0]heptan-6-one derivatives. The microbial Baeyer-Villiger reaction, using microorganisms like Acinetobacter calcoaceticus, can convert these ketones into chiral lactones with high enantiomeric excess (up to >99%). nih.gov Similarly, the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one using baker's yeast can produce chiral alcohols, which are versatile synthons for further chemical elaboration. nih.gov These examples underscore the potential of the bicyclo[3.2.0]heptane core, including the carboxylic acid variant, as a source of chiral building blocks for synthesizing complex, enantiomerically pure molecules.
| Racemic Precursor | Method | Chiral Product | Significance |
| (rac)-bicyclo[3.2.0]heptan-6-one derivatives | Microbial Baeyer-Villiger Oxidation | Chiral Lactones | High enantiomeric excess (>99% e.e.) achieved. nih.gov |
| (rac)-bicyclo[3.2.0]hept-2-en-6-one | Bioreduction with Baker's Yeast | Chiral Alcohols | Provides access to enantiopure synthons. nih.gov |
| 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one | Stereoselective Synthesis | (±)-Grandisol and (±)-Lineatin | Key intermediate for natural product synthesis. researchgate.net |
Applications in Material Science and Polymer Chemistry
The strained ring system of bicyclo[3.2.0]hept-6-ene derivatives makes them suitable monomers for polymerization reactions, leading to the creation of novel polymers with unique properties.
Ring-Opening Metathesis Polymerization (ROMP) Applications
The methyl ester of this compound, methyl bicyclo[3.2.0]hept-6-ene-6-carboxylate, has been investigated as a monomer in Ring-Opening Metathesis Polymerization (ROMP). acs.org ROMP is a powerful polymerization technique that utilizes the ring strain of cyclic olefins to produce polymers with controlled architectures.
Studies involving the use of a fast-initiating Grubbs catalyst for the alternating ROMP (AROMP) of this monomer with cyclohexene revealed that intramolecular chain-transfer reactions could occur. nih.gov This side reaction can affect the linearity of the resulting copolymer. nih.gov This contrasts with some larger bicyclic systems, like bicyclo[4.2.0]octene derivatives, which can produce completely linear alternating copolymers under similar conditions. nih.gov Despite this, the reactivity of the bicyclo[3.2.0]heptene system in ROMP demonstrates its utility in polymer synthesis, allowing for the incorporation of its unique bicyclic structure into a polymer backbone.
Design of Novel Materials with Specific Structural Properties
The rigid and well-defined three-dimensional structure of the bicyclo[3.2.0]heptane scaffold is a desirable feature in the design of new materials. nih.gov Incorporating such structures into polymer chains can impart specific properties, such as increased rigidity, thermal stability, and defined spacing of functional groups.
The alternating copolymers produced from the ROMP of bicyclo[3.2.0]hept-6-ene-6-carboxylate derivatives and other cyclic olefins are examples of materials where the bicyclic unit dictates the polymer's structural properties. nih.gov The ability to place functionality along a polymer chain with larger-than-typical spacing is a key outcome of using these bicyclic systems in alternating copolymerizations. acs.org This controlled placement of functional groups is essential for creating materials with tailored optical, electronic, or recognition properties. The unique geometry of the bicyclo[3.2.0]heptane unit, when integrated into a material, provides a route to novel structures that are not easily accessible through conventional linear monomers. nih.gov
Computational and Theoretical Investigations of Bicyclo 3.2.0 Hept 6 Ene 6 Carboxylic Acid and Its Analogs
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become pivotal in exploring the energetics and mechanisms of reactions involving bicyclic systems. These methods allow for the detailed examination of molecular geometries, strain energies, and conformational landscapes.
DFT calculations are frequently used to model reaction mechanisms and identify the structures of transient intermediates and transition states. A pertinent example is the study of the Baeyer-Villiger reaction of a closely related analog, bicyclo[3.2.0]heptan-6-one, with hydrogen peroxide. scholarsresearchlibrary.com Such studies are crucial for predicting the regioselectivity and kinetic feasibility of reactions involving the bicyclo[3.2.0]heptane core.
In the case of bicyclo[3.2.0]heptan-6-one, theoretical modeling was used to analyze the two possible reaction pathways leading to different lactone regioisomers. scholarsresearchlibrary.com The calculations of Gibbs free energy for the transition states (TS) indicated a kinetic preference for one product over the other. The activation Gibbs free energy for the formation of the thermodynamically favored lactone (P3) was found to be 32.016 kcal/mol, which is 2.837 kcal/mol lower than the alternative pathway (TS4 at 34.853 kcal/mol). scholarsresearchlibrary.com This demonstrates the power of DFT in predicting reaction outcomes, a principle that can be extended to understand the reactivity of Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid in similar oxidative or rearrangement reactions.
Table 1: Calculated Gibbs Free Energies for the Baeyer-Villiger Reaction of Bicyclo[3.2.0]heptan-6-one
| Species | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | -574.630 | 0.000 |
| TS3 | -574.579 | 32.016 |
| TS4 | -574.575 | 34.853 |
| Product 3 (P3) | -574.722 | -57.750 |
| Product 4 (P4) | -574.717 | -54.591 |
Data sourced from a DFT study on the Baeyer-Villiger reaction of bicyclo[3.2.0]heptan-6-one. scholarsresearchlibrary.com
The fused ring system of this compound inherently possesses high strain energy, primarily due to the non-ideal bond angles of the cyclobutane (B1203170) ring. This strain is a key determinant of the molecule's stability and reactivity. High-level computational methods have been used to quantify the strain energy of the parent hydrocarbon, bicyclo[3.2.0]hept-6-ene. semanticscholar.org
These calculations provide a direct measure of the excess energy stored in the molecule compared to a hypothetical strain-free analog. For instance, the strain energy of bicyclo[3.2.0]hept-6-ene has been computed to be approximately 33-35 kcal/mol depending on the theoretical method employed. semanticscholar.org This high strain energy facilitates reactions that involve ring-opening of the cyclobutane moiety. The molecular geometry is characterized by a puckered cyclobutane ring fused to an envelope-like cyclopentene (B43876) ring, which helps to partially alleviate torsional strains.
Table 2: Computed Strain Energies (kcal/mol) for Bicyclo[3.2.0]heptane Analogs
| Method | bicyclo[3.2.0]heptane | bicyclo[3.2.0]hept-6-ene |
|---|---|---|
| W1BD | 30.5 | 33.6 |
| G-4 | 31.1 | 34.5 |
| CBS-APNO | 30.5 | 33.7 |
| CBS-QB3 | 30.2 | 33.7 |
| M062X/6-31+G(2df,p) | 32.1 | 35.2 |
Data adapted from calculations using computational group equivalents. semanticscholar.org
The conformational preferences of bicyclo[3.2.0]heptene derivatives are influenced by the stereochemistry of substituents on the ring system. For analogs such as 7-alkylbicyclo[3.2.0]hept-2-en-6-ones, equilibration studies have shown that the preferred conformation depends on the steric bulk of the substituent. rsc.org The large alkyl group tends to favor the endo-configuration to minimize steric interactions. rsc.org In this compound, the carboxylic acid group at the C-6 position can adopt different orientations, and its interaction with the rest of the bicyclic frame would be a key area for conformational analysis. Low-frequency vibrational spectra of the parent bicyclo[3.2.0]hept-6-ene have also been used to study its conformational dynamics. acs.org
Spectroscopic Studies for Structural and Mechanistic Insights
Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound and its analogs. NMR and IR spectroscopy, in particular, provide detailed information about the carbon skeleton, functional groups, and stereochemistry.
NMR spectroscopy is the most powerful tool for determining the structure of bicyclo[3.2.0]heptene derivatives.
¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the bicyclo[3.2.0]heptene core, olefinic protons typically appear in the downfield region (δ 5.5-6.0 ppm). The bridgehead and allylic protons resonate in the mid-field region (δ 2.0-3.5 ppm), often exhibiting complex splitting patterns due to coupling. For example, in the related 6-endo-methylbicyclo[3.1.0]hex-2-ene-6-carboxylic acid, the olefinic protons appear as a multiplet between δ 5.55-5.85 ppm, while the bridgehead and allylic protons are found in a broader multiplet from δ 1.87-2.97 ppm. rsc.org
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their hybridization. For this compound, the spectrum would be expected to show a signal for the carboxylic carbon (C=O) in the range of δ 170-180 ppm, signals for the sp² carbons of the double bond between δ 120-140 ppm, and signals for the sp³ carbons of the bicyclic framework at higher field.
2D NMR: Two-dimensional NMR techniques, such as COSY and NOESY, are invaluable for establishing connectivity and stereochemical relationships. For instance, NOESY spectra can be used to confirm the cis or trans relationship between substituents by observing through-space correlations between protons. beilstein-journals.org
Table 3: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Protons in Bicyclo[3.2.0]heptene Analogs
| Proton Type | Representative Chemical Shift Range (δ, ppm) | Compound Reference |
|---|---|---|
| Olefinic (C=C-H) | 5.45 - 5.85 | 6-Alkylbicyclo[3.1.0]hex-2-ene-6-carboxylic acids rsc.org |
| Bridgehead/Allylic | 1.53 - 2.97 | 6-Alkylbicyclo[3.1.0]hex-2-ene-6-carboxylic acids rsc.org |
| Carboxylic Acid (COOH) | 11.1 - 11.2 | 6-Alkylbicyclo[3.1.0]hex-2-ene-6-carboxylic acids rsc.org |
Note: Data is derived from closely related structures and serves as an estimation for the target compound.
IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to the carboxylic acid and alkene moieties.
The most prominent features would include:
A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.
A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid, typically appearing around 1700-1725 cm⁻¹. For example, the C=O stretch for 6-exo-methylbicyclo[3.1.0]hex-2-ene-6-carboxylic acid is observed at 1700 cm⁻¹. rsc.org
A medium-intensity absorption for the C=C stretch of the alkene in the cyclopentene ring, expected around 1620-1650 cm⁻¹. arkat-usa.org
Table 4: Characteristic IR Absorption Frequencies for Bicyclo[3.2.0]heptene Analogs
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |
| Carboxylic Acid | C=O stretch (strong) | 1695 - 1700 rsc.org |
| Alkene | C=C stretch (medium) | ~1620 arkat-usa.org |
Data is based on reported values for related carboxylic acid and bicyclic structures.
Q & A
Q. What are the most reliable synthetic routes for bicyclo[3.2.0]hept-6-ene-6-carboxylic acid?
The synthesis of bicyclo[3.2.0] systems often involves cyclization of 3-hydroxy-6-alkenoic acids. For example, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one can be prepared via acid-catalyzed bicyclization of 3,6-dimethyl-3-hydroxy-6-heptenoic acid, yielding up to 79% under optimized conditions (Table I, ). This method is generalizable to substituted derivatives by varying the starting alkenoic acids. Post-synthesis, carboxylation at the 6-position can be achieved using CO₂ under basic conditions or via Grignard reagent trapping.
Q. How do structural conformations of bicyclo[3.2.0] systems influence reactivity?
Bicyclo[3.2.0]heptane derivatives predominantly adopt an endo (boat) conformation (65.0° flap angle at C6), as shown by electron diffraction and MM2 molecular mechanics calculations . This conformation shortens bond lengths in the five-membered ring compared to the four-membered ring, increasing strain and reactivity at the bridgehead carbons. Such steric and electronic effects are critical for regioselective functionalization.
Q. What spectroscopic techniques are best suited for characterizing bicyclo[3.2.0]hept-6-ene derivatives?
NMR (¹H and ¹³C) is essential for resolving bridgehead protons and olefinic carbons. For example, in bicyclo[3.2.0]hept-2-en-6-one, the C=O group resonates at ~210 ppm in ¹³C NMR, while vinylic protons appear as complex splitting patterns (~5.5–6.0 ppm in ¹H NMR) . IR spectroscopy confirms ketone (1700–1750 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad) functionalities.
Advanced Research Questions
Q. How do catalytic systems influence skeletal rearrangements in bicyclo[3.2.0]heptene derivatives?
Au(I)/Ag(I) catalysts promote unexpected rearrangements in 7-aryl-1,6-enynes to form bicyclo[3.2.0]hept-6-ene via hidden Brønsted acid catalysis. Isotopic labeling (e.g., deuterated substrates) revealed scrambling at C6/C7 positions, suggesting a mechanism involving bicyclo[3.2.0]heptyl cation intermediates and reversible alkyl migrations . The choice of silver salt (e.g., AgSbF₆ vs. AgOTf) significantly alters reaction pathways and product distributions.
Q. What are the challenges in achieving enantioselective synthesis of this compound?
Resolving enantiomers requires chiral auxiliaries or catalysts. For example, (−)-(1S,4R)-camphanic acid chloride was used to resolve bicyclo[3.2.0]hept-3-en-6-endo-ols, yielding enantiopure intermediates for grandisol synthesis . Asymmetric hydrogenation of exocyclic olefins or enzymatic desymmetrization of prochiral ketones (e.g., using Candida tropicalis) could further enhance stereocontrol .
Q. What contradictions exist in experimental vs. computational studies of bicyclo[3.2.0] conformers?
Early electron diffraction studies of bicyclo[3.2.0]heptene suggested an exo (chair) conformation, conflicting with MM2 predictions and microwave data that strongly favor the endo form. This discrepancy was resolved by re-evaluating diffraction patterns, confirming the dominance of the endo conformation (>99% at RT) . Such contradictions highlight the need for multi-technique validation.
Q. How can this compound be applied in medicinal chemistry?
The strained bicyclic core mimics natural terpenoids (e.g., lineatin, grandisol) and serves as a scaffold for protease inhibitors or anti-inflammatory agents. Functionalization at the carboxylic acid group (e.g., amidation, esterification) modulates bioavailability, while the olefin enables photochemical crosslinking for target validation .
Methodological Notes
- Synthetic Optimization : Use Table I in to select starting materials for high-yield bicyclization.
- Conformational Analysis : Combine MM2 calculations with low-temperature NMR to detect minor conformers .
- Mechanistic Probes : Isotopic labeling (¹³C, ²H) and kinetic isotope effects (KIE) elucidate hidden catalytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
